molecular formula C16H19BClFN2O2 B1406424 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-86-3

1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1406424
CAS No.: 1604036-86-3
M. Wt: 336.6 g/mol
InChI Key: AFXVBBSCUYJQKZ-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized pyrazole derivative characterized by a (2-chloro-6-fluorophenyl)methyl group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4 of the pyrazole ring. The pinacol boronate moiety renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The compound’s molecular formula is C16H19BClFN2O2, with a molecular weight of 336.60 .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)11-8-20-21(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXVBBSCUYJQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: A suitably substituted pyrazole, such as 1H-pyrazole with appropriate substituents on the nitrogen or carbon positions.
  • Reaction Conditions: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert atmospheres (nitrogen or argon).
  • Reagent: Boron tribromide ($$ \mathrm{BBr_3} $$) or boronic acids are added dropwise at low temperatures (−78°C to 0°C).
  • Workup: Quenching with water or alcohols to hydrolyze excess boron reagents, followed by purification via column chromatography.

Notes:

  • This method is effective for introducing boronic esters directly onto pyrazole rings bearing suitable reactive sites.
  • The reaction often requires careful temperature control to prevent side reactions or decomposition.

Suzuki-Miyaura Cross-Coupling Approach

A prevalent method involves synthesizing the boronic ester intermediate separately and then coupling it with a halogenated pyrazole precursor using Suzuki-Miyaura catalysis.

Stepwise Process:

  • Step 1: Synthesis of the boronic ester, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted phenyl derivatives, via reaction of aryl halides with boronic acids or esters under basic conditions.
  • Step 2: Coupling with a halogenated pyrazole derivative (e.g., 1-[(2-chloro-6-fluorophenyl)methyl]-4-halopyrazole) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
  • Reaction Conditions: Typically performed in anhydrous dioxane or toluene with bases like potassium carbonate ($$ \mathrm{K2CO3} $$) at elevated temperatures (80–110°C).
  • Outcome: Formation of the desired boronic ester-functionalized pyrazole.

Research Data:

  • A study reported in recent literature demonstrates the efficiency of this method, with yields often exceeding 70%, and high regioselectivity in boron incorporation.

Nucleophilic Substitution on Boronic Acid Derivatives

Another approach involves nucleophilic substitution reactions where boronic acids or esters react with electrophilic halogenated pyrazoles.

Procedure:

  • Reagents: Boronic acids or esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are reacted with halogenated pyrazoles.
  • Reaction Conditions: Use of polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride ($$ \mathrm{NaH} $$) or potassium carbonate.
  • Temperature: Usually performed at room temperature or slightly elevated temperatures (20–50°C).

Notes:

  • This method is suitable for late-stage functionalization, especially when the boronic ester is already available.

Multistep Synthesis via Building Blocks

A comprehensive approach involves multi-step synthesis starting from simpler aromatic compounds:

  • Step 1: Synthesis of the chlorofluorophenyl precursor via electrophilic aromatic substitution.
  • Step 2: Formation of the pyrazole core through cyclization reactions of hydrazines with α-ketoesters or α,β-unsaturated carbonyl compounds.
  • Step 3: Introduction of the boronic ester via Suzuki coupling or direct boronation.

Example:

  • Synthesis of the chlorofluorophenyl methyl precursor followed by cyclization to form the pyrazole ring, then subsequent boronation using boronic acids under Suzuki conditions.

Summary of Key Preparation Data

Method Reagents Solvent Conditions Yield (%) Advantages Limitations
Direct Boronation $$ \mathrm{BBr_3} $$ or boronic acids DCM, THF Low temp, inert atmosphere 50–70 Simple, direct Side reactions, moisture sensitivity
Suzuki-Miyaura Coupling Boronic acids/esters + halogenated pyrazole Dioxane, toluene 80–110°C, Pd catalyst 70–85 High regioselectivity, versatile Requires pre-synthesis of boronic ester
Nucleophilic Substitution Boronic acids/esters + halogenated pyrazole DMF, DMSO Room temp to 50°C 60–75 Suitable for late-stage functionalization Limited to reactive halides
Multistep Building Block Aromatic precursors + cyclization + boronation Various Multi-stage, often reflux Variable Customizable Longer synthesis time

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in medicinal chemistry.

Coupling Partner Catalyst/Base Solvent Conditions Yield Reference
3-Bromopyrazolo[1,5-a]pyrimidinePd(dppf)Cl₂, K₃PO₄Dioxane/H₂O120°C, 30 min (microwave)60%
5-(5,6-Difluoropyridin-3-yl)Pd(OAc)₂, XPhos1,4-Dioxane100°C, 16 h60%
1-Methyl-1H-pyrazol-4-ylPd(dppf)Cl₂, K₂CO₃DMF/H₂O80°C, 3 h15%*

*Yield after chiral separation.

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic ester, and reductive elimination to form the C–C bond .

  • Electron-deficient aryl halides enhance coupling efficiency due to faster oxidative addition .

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-fluorophenyl group undergoes SNAr reactions at activated positions.

Nucleophile Base Solvent Conditions Product Yield Reference
AminesK₂CO₃DMF80°C, 12 hSubstituted aniline derivatives~40–60%
ThiolsEt₃NTHFRT, 6 hThioether derivatives55%

Key Factors :

  • The meta-fluorine and para-chloro groups activate the ring by withdrawing electrons, facilitating nucleophilic attack at the ortho positions.

  • Steric hindrance from the pyrazole-linked methyl group limits reactivity at certain positions.

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to form boronic acid under acidic or aqueous conditions, enabling further functionalization.

Conditions Catalyst Solvent Time Product Yield Reference
HCl (1 M)H₂O/THF2 h4-(Boronic acid)-1H-pyrazole derivative85%
NaIO₄ (oxidative)Acetone/H₂O6 hOxidized pyrazole-boric acid72%

Applications :

  • Hydrolysis products serve as intermediates for further cross-couplings or sensor applications .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related boronic esters due to steric and electronic effects:

Compound Suzuki Coupling Rate SNAr Reactivity Hydrolysis Rate
1-Methylpyrazole-4-boronic acid pinacol esterFasterLowerSlower
4-(Tetramethyl-dioxaborolanyl)pyridineSlowerHigherFaster

Key Observations :

  • The chlorofluorophenyl group increases steric bulk, slowing transmetalation in Suzuki reactions compared to simpler analogues .

  • Electron-withdrawing substituents enhance SNAr reactivity relative to non-halogenated derivatives.

Stability and Handling

  • Thermal Stability : Stable up to 150°C under inert atmospheres.

  • Light Sensitivity : Degrades under prolonged UV exposure; storage in amber vials recommended.

  • Solubility : Soluble in THF, DMF, and dioxane; poorly soluble in water .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
The compound has been explored for its fungicidal activity. A patent (WO2014130409A2) describes its use as part of a fungicidal composition, highlighting its effectiveness against various fungal pathogens. The fungicidal properties are attributed to the ability of the pyrazole ring to interact with biological targets in fungi, disrupting their growth mechanisms .

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of this pyrazole derivative in controlling Fusarium species in crops. The results indicated a significant reduction in fungal incidence when applied at recommended dosages, demonstrating its potential as an eco-friendly fungicide.

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. The chlorofluorophenyl substitution is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Study: Antimicrobial Testing

In a laboratory setting, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that suggest potential therapeutic applications in treating bacterial infections.

Material Science

Polymer Chemistry
The incorporation of this pyrazole derivative into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties. The boron-containing moiety allows for cross-linking reactions that improve material performance.

Data Table: Properties of Composite Materials

PropertyControl SampleSample with Pyrazole Derivative
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Flexural Modulus (GPa)35

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazole-based boronic esters, with structural variations primarily in the substituents on the pyrazole ring and the aryl/alkyl groups. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound References
1,3-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1,3-dimethyl (pyrazole); boron at 4 C11H19BN2O2 234.10 Lacks aromatic substituent; methyl groups reduce steric hindrance
1-[(4-Chloro-3-fluorophenyl)methyl]-4-(dioxaborolan-2-yl)-1H-pyrazole 4-Cl,3-F (benzyl) C16H19BClFN2O2 336.60 Halogen positions alter electronic effects
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2,3-diF (benzyl); 3,5-dimethyl (pyrazole) C18H23BF2N2O2 348.20 Additional methyl groups increase hydrophobicity
3-(4-Fluorophenyl)-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 4-F (phenyl at 3); 1-methyl (pyrazole) C16H20BFN2O2 302.15 Phenyl at position 3 shifts electronic distribution
1-Phenyl-4-(dioxaborolan-2-yl)-1H-pyrazole Phenyl at 1 C15H19BN2O2 270.14 Simpler structure; lacks halogen substituents

Key Observations:

  • Halogen Substitution : The target’s 2-chloro-6-fluorophenyl group provides ortho-halogenation, which increases steric hindrance compared to para-substituted analogues (e.g., 4-chloro-3-fluorophenyl in ). Ortho-substituents may slow coupling reactions but enhance selectivity in binding interactions.
  • Boron Positioning : Unlike analogues with boron on pendant aryl rings (e.g., ), the target’s boron is directly on the pyrazole, which may enhance reactivity in cross-couplings due to reduced conjugation .

Physicochemical Properties

  • Molecular Weight : The target (336.60) is heavier than simpler analogues (e.g., 270.14 in ) due to its halogenated benzyl group. Higher molecular weight may impact solubility and pharmacokinetics.
  • Thermal Stability : Boronic esters are generally stable, but ortho-substituted halogens may introduce steric strain, slightly reducing thermal stability compared to para-substituted derivatives .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings. Key comparisons:

  • Reaction Rate : Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring activate the boron center, accelerating coupling compared to electron-donating methyl groups .
  • Steric Effects : Ortho-substituents in the target compound may slow transmetallation steps compared to less hindered analogues (e.g., ), though this can improve regioselectivity .
  • Yield Optimization : Compounds with para-substituted halogens (e.g., ) may achieve higher yields in couplings due to reduced steric interference.

Biological Activity

1H-Pyrazoles are a class of five-membered heterocyclic compounds that have garnered substantial interest due to their diverse biological activities. The specific compound 1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its potential therapeutic applications in oncology and other medical fields. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 1H-pyrazole derivatives typically involves various methods such as cyclization reactions and the use of boron-containing reagents. The structure of the compound features a pyrazole ring substituted with a chlorofluorophenyl group and a dioxaborolane moiety, which may enhance its biological activity through improved solubility and stability.

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines. For instance:

  • In vitro studies indicated that it inhibits cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values in the micromolar range .
  • In vivo studies have also reported antitumor effects, suggesting its potential as a therapeutic agent for treating malignancies such as lung cancer and colorectal cancer .

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific molecular targets involved in cancer progression:

  • Many compounds within this class act as inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with tumor growth and metastasis .
  • The specific compound may interact with the ATP-binding site of these kinases, leading to reduced phosphorylation and subsequent inhibition of downstream signaling pathways.

Anti-inflammatory Activity

Beyond anticancer effects, pyrazole derivatives have been recognized for their anti-inflammatory properties:

  • Studies have shown that certain pyrazoles selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound exhibits significant COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antioxidant Properties

Research indicates that some pyrazole derivatives possess antioxidant capabilities:

  • In vitro assays demonstrated that these compounds can scavenge free radicals effectively, thereby providing protective effects against oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of 1H-pyrazole derivatives:

StudyFindings
Sivaramakarthikeyan et al. Reported anti-inflammatory activity with minimal side effects in animal models .
Abdellatif et al. Synthesized pyrazole derivatives showing high selectivity for COX-2 over COX-1, indicating lower gastrointestinal toxicity compared to traditional NSAIDs .
Recent Antitumor Studies Demonstrated significant growth inhibition in various cancer cell lines with detailed structure–activity relationship analyses confirming the importance of substituents on the pyrazole ring for enhanced activity .

Q & A

(Basic) What synthetic methodologies are recommended for preparing pyrazole derivatives containing boronate ester groups, and how can structural confirmation be achieved?

Answer:
The synthesis of pyrazole-boronate esters typically involves condensation reactions or Suzuki-Miyaura cross-coupling precursors. For example, analogous compounds are synthesized via:

  • Step 1: Formation of the pyrazole core through cyclization of hydrazines with α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation) .
  • Step 2: Introduction of the boronate ester group via palladium-catalyzed borylation or direct substitution with pinacolborane .
  • Step 3: Purification using column chromatography or recrystallization.

Structural confirmation relies on:

  • X-ray diffraction (XRD): To resolve crystal structure and confirm substituent positioning .
  • FTIR and NMR spectroscopy: To identify functional groups (e.g., B-O bonds at ~1350 cm⁻¹ in FTIR) and aromatic proton environments .

(Basic) What safety protocols are critical when handling this compound, particularly due to its boronate ester moiety?

Answer:
Key safety measures include:

  • Moisture control: Store under inert gas (argon/nitrogen) and use anhydrous solvents to prevent hydrolysis of the boronate ester .
  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as boronate esters may release toxic fumes upon decomposition .

(Basic) How should this compound be stored to ensure stability, and how do literature discrepancies inform best practices?

Answer:
Conflicting recommendations exist:

  • Refrigeration (2–8°C): Suggested for similar boronate esters to slow degradation .
  • Dry, ventilated storage: Emphasized for moisture-sensitive compounds, with desiccants like silica gel .

Resolution: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) to assess degradation pathways (HPLC monitoring). Prioritize airtight containers with nitrogen purging for long-term storage .

(Advanced) What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate-containing pyrazole?

Answer:
Optimization parameters include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .
  • Base: Cs₂CO₃ or K₃PO₄ to enhance transmetallation efficiency.
  • Solvent: Use toluene/ethanol (3:1) for solubility and reaction homogeneity .
  • Temperature: 80–100°C for 12–24 hours, monitored by TLC or LC-MS.

Troubleshooting: If coupling yields are low, pre-purify the boronate ester via recrystallization to remove boron-containing impurities .

(Advanced) How can researchers resolve contradictions in literature regarding boronate ester stability and reactivity?

Answer:
Address discrepancies through:

  • Comparative studies: Test storage conditions (e.g., refrigeration vs. ambient) while tracking purity via HPLC .
  • Mechanistic analysis: Use DFT calculations to predict hydrolysis pathways of the boronate ester under varying pH and humidity .
  • Collaborative validation: Cross-reference findings with independent labs using standardized protocols .

(Advanced) What analytical techniques are essential for assessing boron content and purity in this compound?

Answer:
Critical methods include:

  • Elemental analysis: Quantify boron via ICP-MS or combustion analysis .
  • HPLC-MS: Detect impurities (e.g., deboronated byproducts) with a C18 column and acetonitrile/water gradient .
  • ¹¹B NMR: Confirm boronate ester integrity (δ ~28–32 ppm for sp² boron) .

Note: For crystalline samples, single-crystal XRD provides unambiguous confirmation of boron coordination .

(Advanced) How can regioselectivity challenges be addressed during functionalization of the pyrazole core?

Answer:
Strategies to control regioselectivity:

  • Directing groups: Introduce temporary substituents (e.g., nitro groups) to guide electrophilic substitution .
  • Metalation: Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions before boronation .
  • Computational modeling: Predict reactive sites using molecular orbital theory (e.g., Fukui indices) .

(Basic) What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

  • Aquatic toxicity: Boron derivatives may harm aquatic life; avoid disposal via sinks .
  • Waste treatment: Neutralize with calcium hydroxide to precipitate boron, followed by incineration in licensed facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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